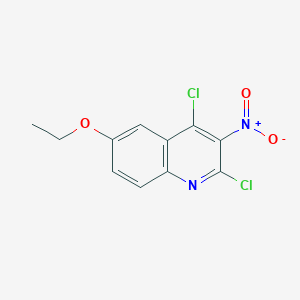

2,4-Dichloro-6-ethoxy-3-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2N2O3 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

2,4-dichloro-6-ethoxy-3-nitroquinoline |

InChI |

InChI=1S/C11H8Cl2N2O3/c1-2-18-6-3-4-8-7(5-6)9(12)10(15(16)17)11(13)14-8/h3-5H,2H2,1H3 |

InChI Key |

ZRMYUEVGQNFSBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C(=C2Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 6 Ethoxy 3 Nitroquinoline

Strategies for Quinoline (B57606) Core Construction with Halogenation and Nitration

Electrophilic Nitration Reactions on Quinoline Systems and Precursors

The introduction of a nitro group at the C-3 position of the quinoline ring is a critical and non-trivial step. Standard electrophilic nitration of quinoline itself using a mixture of nitric and sulfuric acids typically results in substitution on the benzene (B151609) ring, primarily at the 5- and 8-positions, as the reaction proceeds on the protonated quinolinium ion.

However, the presence of specific activating groups can alter this regioselectivity. Research has demonstrated that 4-hydroxyquinoline (B1666331) can be nitrated at the 3-position using nitric acid in propionic acid. prepchem.com This precedent is highly relevant, as the 6-ethoxy-4-hydroxy-2(1H)-quinolone intermediate possesses a similar 4-hydroxy tautomer. The electron-donating nature of the hydroxyl group at C-4 and the ethoxy group at C-6 activates the ring system towards electrophilic attack, facilitating the introduction of the nitro group at the C-3 position. An alternative approach for synthesizing 3-nitroquinolines involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a conjugated nitro-olefin, which directly constructs the 3-nitro-substituted quinoline ring system. acs.orgacs.org

Table of Nitration Conditions for Quinoline Derivatives

| Substrate | Reagents | Position of Nitration |

|---|---|---|

| 4-Hydroxyquinoline | 70% Nitric Acid, Propionic Acid | 3-position prepchem.com |

| 2-Aminobenzaldehyde | β-Nitrostyrenes, DABCO | 3-position (forms 3-nitro-1,2-dihydroquinoline) acs.org |

Regioselective Halogenation Approaches to Dichloroquinoline Intermediates

Once the 6-ethoxy-3-nitro-4-hydroxy-2(1H)-quinolone intermediate is obtained, the next crucial transformation is the conversion of the two hydroxyl groups (in the quinolinedione tautomeric form) into chloro substituents. This is a standard transformation for which several reagents are effective.

The most common and efficient method for this dichlorination is the treatment of the 4-hydroxy-2-quinolone derivative with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF). researchgate.netrsc.org Thionyl chloride (SOCl₂) can also be employed. researchgate.net This reaction proceeds via the conversion of the hydroxyl and keto groups into good leaving groups, which are then displaced by chloride ions to yield the 2,4-dichloroquinoline (B42001) product. The reaction is highly regioselective for the 2- and 4-positions due to the inherent reactivity of the quinolinedione system.

Ethereal Linkage Formation in Substituted Quinolines: Introduction of the Ethoxy Moiety

The incorporation of the ethoxy group at the C-6 position can be achieved at different stages of the synthetic sequence. The most straightforward strategy involves starting with a precursor that already contains this functionality.

Alkylation Reactions for Ethoxy Group Incorporation

As previously mentioned, the use of p-phenetidine (B124905) as the starting aniline (B41778) derivative in a classical quinoline synthesis (e.g., reaction with diethyl malonate) incorporates the 6-ethoxy group from the very beginning of the synthetic route. wikipedia.orggoogleapis.com This is often the preferred method as it avoids potential side reactions that could occur if the ethoxy group were to be introduced onto a more complex, functionalized quinoline ring.

An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-existing dichloroquinoline. For instance, 2,4-dichloroquinoline can react regioselectively with sodium ethoxide to yield 2-chloro-4-ethoxyquinoline. nih.gov This selectivity arises because the chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position in quinazoline (B50416) systems, a principle that often extends to quinolines. nih.gov However, applying this method to a substrate that is also substituted with a nitro group would require careful optimization of reaction conditions to ensure the desired regioselectivity and to avoid unwanted side reactions.

Multi-Step Synthesis of 2,4-Dichloro-6-ethoxy-3-nitroquinoline from Accessible Precursors

Based on the principles outlined above, a plausible and efficient multi-step synthesis for this compound can be devised. The sequence is designed to control the regiochemistry of each functional group introduction.

Proposed Synthetic Pathway:

Step 1: Synthesis of 6-ethoxy-4-hydroxy-2(1H)-quinolone. This is achieved by condensing p-phenetidine with diethyl malonate, followed by a high-temperature cyclization reaction.

Step 2: Nitration. The intermediate from Step 1 is subjected to electrophilic nitration. Drawing analogy from the nitration of 4-hydroxyquinoline, treatment with nitric acid in a suitable solvent system like propionic acid is expected to regioselectively introduce the nitro group at the C-3 position. prepchem.com

Step 3: Dichlorination. The resulting 6-ethoxy-3-nitro-4-hydroxy-2(1H)-quinolone is then treated with a chlorinating agent, such as refluxing phosphorus oxychloride (POCl₃), to convert the hydroxyl and keto groups into chlorides, yielding the final product, this compound. rsc.org

This synthetic route is logical and supported by established reactions for the individual transformations on similar quinoline systems.

Summary of Proposed Multi-Step Synthesis

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Condensation and Cyclization | p-Phenetidine | Diethyl malonate, Heat | 6-ethoxy-4-hydroxy-2(1H)-quinolone |

| 2 | Electrophilic Nitration | 6-ethoxy-4-hydroxy-2(1H)-quinolone | Nitric Acid, Propionic Acid | 6-ethoxy-3-nitro-4-hydroxy-2(1H)-quinolone |

This systematic approach allows for the controlled construction and functionalization of the quinoline core to arrive at the highly substituted target compound.

Catalytic Approaches in Substituted Quinoline Synthesis Relevant to Dichloro-ethoxy-nitroquinoline Systems

The synthesis of highly substituted quinolines, such as this compound, benefits from a variety of catalytic methodologies that have been developed for the construction and functionalization of the quinoline core. While specific catalytic routes exclusively for this compound are not extensively documented in readily available literature, general catalytic approaches for synthesizing polysubstituted quinolines are highly relevant. These methods offer pathways to introduce the required chloro, ethoxy, and nitro functionalities onto the quinoline scaffold. Transition-metal catalysis, in particular, has become a dominant strategy for the efficient and selective synthesis of complex quinoline derivatives. iaea.orgias.ac.in

Transition-metal-catalyzed reactions provide powerful tools for C-H bond activation and cross-coupling reactions, enabling the direct introduction of substituents onto the quinoline ring. nih.gov These methods are often characterized by their high efficiency, selectivity, and tolerance of various functional groups, making them attractive for the synthesis of complex molecules. ias.ac.innih.gov Catalysts based on palladium, copper, rhodium, and cobalt have been extensively explored for the synthesis of quinolines. iaea.orgresearchgate.netmdpi.com

One of the most versatile methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov Modern iterations of this reaction often employ catalysts to improve efficiency and broaden the substrate scope. A range of catalysts, including ionic liquids, metal triflates, metal-organic frameworks (MOFs), and nanocatalysts, have been successfully applied to the Friedländer synthesis. nih.gov These catalytic systems can facilitate the synthesis of polysubstituted quinolines that could be precursors to or analogs of this compound.

Recent advancements in catalytic quinoline synthesis also include innovative strategies such as oxidative annulation. mdpi.com These methods often utilize transition-metal catalysts to effect the cyclization of acyclic precursors under oxidative conditions. For instance, cobalt-catalyzed cyclization of anilines with alkynes, where dimethyl sulfoxide (B87167) (DMSO) can act as a C1 building block, presents a direct route to the quinoline core. acs.org Such approaches highlight the ongoing development of novel catalytic systems for quinoline synthesis with high atom economy. nih.gov

The regioselective functionalization of the quinoline core via C-H activation is another significant area of research. nih.govacs.org Transition-metal catalysts can direct the introduction of substituents to specific positions on the quinoline ring, which is crucial for the synthesis of a precisely substituted compound like this compound. While many methods focus on C2 functionalization due to the electronic properties of the quinoline nitrogen, strategies for functionalization at other positions are also being developed. acs.org

The following table summarizes various catalytic systems relevant to the synthesis of substituted quinolines:

| Catalytic System | Reaction Type | Substrates | Key Features |

| Transition Metals (Pd, Cu, Rh, Co) | C-H Activation/Functionalization, Cross-Coupling | Anilines, Alkynes, Aryl Halides | High efficiency and selectivity, broad functional group tolerance. iaea.orgias.ac.innih.govresearchgate.net |

| Ionic Liquids, Metal Triflates, MOFs, Nanocatalysts | Friedländer Annulation | 2-aminoaryl aldehydes/ketones, α-methylene carbonyl compounds | Improved reaction efficiency, versatility, and potential for catalyst recycling. nih.gov |

| Cobalt Catalysts | Oxidative Annulation | Anilines, Alkynes, DMSO | Direct synthesis of the quinoline core, high atom economy. mdpi.comacs.org |

| Organocatalysts | Various | Diverse | Metal-free and environmentally benign reaction conditions. nih.govdntb.gov.ua |

While direct catalytic synthesis of this compound may involve a multi-step process, the foundational catalytic methodologies for creating the substituted quinoline ring system are well-established. These approaches provide a robust toolbox for organic chemists to construct complex quinoline derivatives with a high degree of control over the substitution pattern.

Chemical Reactivity and Transformative Reactions of 2,4 Dichloro 6 Ethoxy 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Quinoline (B57606) Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-substituted quinolines, especially when activated by electron-withdrawing groups. In 2,4-dichloro-6-ethoxy-3-nitroquinoline, the chlorine atoms at the C-2 and C-4 positions are susceptible to displacement by nucleophiles.

In 2,4-dihaloquinoline and analogous heterocyclic systems like 2,4-dichloroquinazolines, the halogen at the C-4 position is significantly more reactive towards nucleophiles than the halogen at the C-2 position. nih.govorganic-chemistry.orggvsu.edu This regioselectivity allows for sequential substitution reactions, where the C-4 position can be modified under milder conditions, leaving the C-2 chlorine intact for subsequent reactions under harsher conditions. nih.gov

The heightened reactivity at C-4 is attributed to the superior ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at this position. organic-chemistry.org While computational studies on similar systems indicate that the C-2 carbon is more electron-deficient, the transition state energy for the formation of the C-4 adduct is lower, making it the kinetically favored pathway. organic-chemistry.org This differential reactivity is a key feature in the synthetic utility of 2,4-dichloroquinolines, enabling the controlled introduction of different substituents at these two positions.

The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic nature of other substituents on the aromatic ring. For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.comcore.ac.uk

The nitro group (NO₂) at the C-3 position of the quinoline ring is a powerful electron-withdrawing group. organic-chemistry.orgresearchgate.net Its location ortho to both the C-2 and C-4 chlorine atoms provides strong activation for nucleophilic attack at both positions. sigmaaldrich.com The nitro group stabilizes the anionic Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction. masterorganicchemistry.comcore.ac.uk

Reduction Chemistry of the Nitro Group in Quinoline Systems

The nitro group is a versatile functional group, in part because it can be readily reduced to an amino group, which serves as a key synthetic handle for further derivatization.

The reduction of the nitro group in nitroquinoline systems can be achieved through several reliable methods. The most common approaches are catalytic hydrogenation and the use of dissolving metals. nih.govchemicalforums.com

Catalytic hydrogenation involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. This method is highly efficient, though the catalyst and conditions must be chosen carefully to avoid the reduction of other functional groups or the quinoline ring itself. nih.gov

Dissolving metal reductions offer an alternative that is often milder and more selective for the nitro group. nih.gov These reactions typically use a metal such as iron, tin, or zinc in an acidic medium. chemicalforums.com The Fe/AcOH system is particularly noted for its mildness and tolerance of a wide range of other functionalities.

Below is a table summarizing common methodologies for nitro group reduction.

| Reduction Method | Reagents/Catalyst | Typical Conditions | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | Can also reduce C=C bonds and the heterocyclic ring if not controlled. |

| Dissolving Metal | Fe/AcOH or Fe/HCl | Refluxing solvent | Highly selective for the nitro group. nih.gov |

| Dissolving Metal | Sn/HCl or SnCl₂/HCl | Often requires heating | Effective but can be less selective than Fe. |

| Transfer Hydrogenation | H₃N·BH₃, Cobalt catalyst | Room temperature | Can be controlled to achieve partial reduction of the quinoline ring. nih.gov |

The reduction of an aromatic nitro group to an amine is a six-electron, six-proton process that proceeds through distinct intermediates. The generally accepted pathway involves the following steps:

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamino: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Hydroxylamino to Amino: Finally, the hydroxylamino group is reduced to the primary amine (-NH₂).

Each of these steps involves a two-electron reduction. Under dissolving metal conditions, the mechanism involves sequential single-electron transfers from the metal surface to the nitro group, followed by protonation from the acidic solvent. In catalytic hydrogenation, hydrogen is activated on the catalyst surface and added across the nitrogen-oxygen bonds. The intermediate hydroxylamine is typically not isolated as it is readily reduced to the final amine product.

Transformations Involving the Ethoxy Moiety: Cleavage and Derivatization

The ethoxy group at the C-6 position is an aryl ether, which is generally stable but can be cleaved to yield a hydroxyl group (phenol) under specific conditions. This transformation is valuable for exposing a reactive site for further functionalization.

The most common and effective method for cleaving aryl ethers is treatment with strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice. nih.gov The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures.

The mechanism of BBr₃-mediated ether cleavage begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. organic-chemistry.orgnih.gov This coordination makes the ethyl group more susceptible to nucleophilic attack. A bromide ion, either from another BBr₃ molecule or from a BBr₄⁻ species, then attacks the ethyl group in an Sₙ2-like fashion, cleaving the carbon-oxygen bond. organic-chemistry.org Subsequent aqueous workup hydrolyzes the resulting boron-oxygen bond to liberate the free phenol.

Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr), although these often require harsh conditions. Milder methods, such as heating with pyridine hydrochloride, have also been developed. Once cleaved, the resulting 6-hydroxyquinoline derivative can be further derivatized through reactions typical of phenols, such as O-alkylation or esterification.

Electrophilic and Radical Reactions of the Quinoline Nucleus

Currently, there is no available scientific literature detailing the electrophilic or radical reactions involving the quinoline nucleus of this compound. The substitution pattern of this compound, with two chlorine atoms, an ethoxy group, and a nitro group, would be expected to significantly influence the regioselectivity of any potential electrophilic attack, such as nitration, halogenation, or Friedel-Crafts reactions. The strong deactivating effect of the nitro group and the chlorine atoms would likely render the ring electron-deficient and thus less susceptible to electrophilic substitution.

Similarly, the propensity of the this compound system to undergo radical reactions remains unexplored. Investigations into its behavior under various radical-generating conditions could reveal novel reaction pathways and lead to the synthesis of unique molecular architectures. However, at present, no such studies have been published.

Heterocycle Annulation and Ring Expansion Reactions Utilizing this compound as a Building Block

The application of this compound as a precursor for the synthesis of more complex, fused heterocyclic systems through annulation or ring expansion reactions is another area where published research is wanting. The strategic placement of reactive chloro and nitro functionalities suggests its potential as a versatile starting material for constructing polycyclic frameworks. For instance, the dichloro substituents could serve as handles for intramolecular cyclization reactions to form new rings.

Despite this theoretical potential, the scientific literature does not currently contain reports of heterocycle annulation or ring expansion reactions that utilize this compound as the foundational building block. The development of such synthetic methodologies could provide access to novel classes of compounds with potentially interesting biological or material properties.

Theoretical and Computational Investigations of 2,4 Dichloro 6 Ethoxy 3 Nitroquinoline

Quantum Chemical Characterization: Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of molecules. semanticscholar.org By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2,4-Dichloro-6-ethoxy-3-nitroquinoline, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield the most stable three-dimensional arrangement of the atoms. nih.gov

While specific data for the target molecule is unavailable, studies on related structures, such as 2,4-dichloroquinoline (B42001) and various nitroquinolines, confirm that the quinoline (B57606) ring system is essentially planar. acs.orgnih.govresearchgate.net It is expected that the quinoline core of this compound would also be planar, with the substituents (Cl, NO₂, and OCH₂CH₃) positioned in the plane, except for the terminal methyl group of the ethoxy substituent. acs.org The energetics of the molecule, including its total energy and heat of formation, would also be calculated to assess its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for a Related Compound (2,4-dichloroquinoline) This interactive table shows crystallographically determined data for a similar quinoline structure, illustrating the type of geometric parameters obtained from such studies. nih.govresearchgate.net

| Parameter | Molecule A (Å or °) | Molecule B (Å or °) |

| C2-C3 Bond Length | 1.365 | 1.363 |

| C3-C4 Bond Length | 1.413 | 1.414 |

| C4-C10 Bond Length | 1.415 | 1.413 |

| N1-C2 Bond Length | 1.311 | 1.310 |

| C2-Cl1 Bond Length | 1.730 | - |

| C4-Cl2 Bond Length | 1.727 | - |

| N1-C2-C3 Angle | 126.1 | 126.2 |

| C2-C3-C4 Angle | 118.8 | 118.8 |

| C3-C4-C10 Angle | 118.8 | 118.9 |

Note: Data is for the two crystallographically independent molecules of 2,4-dichloroquinoline in the asymmetric unit.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. unesp.br A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. sapub.org For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, indicating these are the primary sites for nucleophilic attack or reduction. researchgate.netacs.org The HOMO, conversely, is typically distributed over the quinoline ring system. The HOMO-LUMO gap for this compound would likely be moderate, suggesting it is a reactive species. acs.org

Table 2: Illustrative HOMO-LUMO Data for Related Nitroaromatic Compounds This table presents calculated HOMO-LUMO energies and the corresponding energy gap for similar compounds, demonstrating the typical values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Fexinidazole | - | - | 2.9996 | acs.org |

| 2,4-dihydroxy-5-fluoropyrimidine (Water) | -7.228 | 1.410 | 8.638 | researchgate.net |

| 2,4-dihydroxy-5-fluoropyrimidine (Ethanol) | -7.031 | 1.159 | 8.190 | researchgate.net |

| 2,4-dihydroxy-5-fluoropyrimidine (Methanol) | -7.079 | 1.202 | 8.281 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. wolfram.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, making them likely sites for protonation or interaction with electrophiles. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would likely be found near the hydrogen atoms of the quinoline ring and potentially a σ-hole on the chlorine atoms, indicating sites for nucleophilic attack. researchgate.netrsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method provides detailed insights into intramolecular electronic interactions, such as charge transfer and hyperconjugation. wisc.edu

Conformational Analysis and Tautomeric Equilibria in Related Quinoline Systems

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. masterorganicchemistry.com For this compound, the primary source of conformational flexibility is the ethoxy group. Rotation around the C6-O and O-CH₂ bonds would lead to different conformers with varying energies. Computational studies can map the potential energy surface of these rotations to identify the most stable (lowest energy) conformation, which is likely one where steric hindrance between the ethoxy group and the rest of the molecule is minimized. acs.orgmdpi.com

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While prominent in systems like hydroxyquinolines or amidoisoquinolines, classic tautomerism is less common for the substituent pattern in this compound. mdpi.comnih.gov However, the presence of the nitro group allows for the possibility of nitro-aci tautomerism under certain conditions, an equilibrium that could be computationally investigated to determine the relative stabilities of the tautomers. nih.govbeilstein-journals.org

Solvent Effects on Electronic Properties and Reaction Pathways

The chemical environment can significantly influence a molecule's properties. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the electronic structure and stability of this compound. scilit.com

Studies on related compounds have shown that polar solvents can stabilize charge-separated states and influence the energies of frontier molecular orbitals. researchgate.netresearchgate.net For the target molecule, increasing solvent polarity would likely lead to a red shift (a shift to longer wavelengths) in its electronic absorption spectrum. researchgate.net Furthermore, the HOMO-LUMO gap may decrease in polar solvents, potentially altering the molecule's reactivity. researchgate.net These calculations are crucial for understanding how the molecule would behave in different reaction media, providing a more realistic prediction of its properties in solution. ufms.br

Prediction of Spectroscopic Signatures (e.g., IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, offering insights into their vibrational and electronic properties. For this compound, methods such as Density Functional Theory (DFT) for infrared (IR) spectra and Time-Dependent Density Functional Theory (TD-DFT) for ultraviolet-visible (UV-Vis) spectra are employed to simulate these characteristics. bohrium.comnih.gov These theoretical calculations are crucial for interpreting experimental data and understanding the molecule's structure-property relationships.

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Using functionals like B3LYP with basis sets such as 6-311++G(d,p), the equilibrium geometry of this compound is determined. dergipark.org.tr Following this, frequency calculations are performed at the same level of theory to predict the IR spectrum. These calculations yield the vibrational frequencies and their corresponding intensities, which arise from the molecule's fundamental vibrational modes. arxiv.org For the UV-Vis spectrum, TD-DFT calculations are utilized to determine the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax). nih.govresearchgate.net

Predicted Infrared (IR) Spectroscopic Signatures

The predicted IR spectrum of this compound is expected to exhibit distinct peaks corresponding to the vibrations of its specific functional groups. DFT calculations can provide detailed assignments for these vibrational modes. The table below presents a hypothetical set of significant predicted IR frequencies and their assignments based on the known vibrational ranges for the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3100-3000 | C-H stretching | Aromatic (Quinoline ring) |

| ~2980-2850 | C-H stretching | Aliphatic (Ethoxy group) |

| ~1600-1580 | C=N stretching | Quinoline ring |

| ~1550-1530 | N-O asymmetric stretching | Nitro group (NO₂) |

| ~1500-1400 | C=C stretching | Aromatic (Quinoline ring) |

| ~1350-1330 | N-O symmetric stretching | Nitro group (NO₂) |

| ~1250-1200 | C-O-C asymmetric stretching | Ethoxy group |

| ~1100-1000 | C-O-C symmetric stretching | Ethoxy group |

| ~850-750 | C-Cl stretching | Dichloro substitutions |

| ~900-690 | C-H out-of-plane bending | Aromatic (Quinoline ring) |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures

The electronic absorption spectrum of this compound, predicted by TD-DFT calculations, is characterized by absorption bands in the UV-Vis region. These absorptions are due to electronic transitions between molecular orbitals, primarily π → π* and n → π* transitions. The quinoline core, along with the nitro, ethoxy, and chloro substituents, influences the energies of these transitions. The predicted UV-Vis data, including the maximum absorption wavelength (λmax), the oscillator strength (f), and the major contributing electronic transitions, are summarized in the hypothetical table below.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition(s) | Orbital Contribution |

|---|---|---|---|

| ~350 | 0.25 | π → π | HOMO → LUMO |

| ~280 | 0.15 | π → π | HOMO-1 → LUMO |

| ~240 | 0.40 | π → π* | HOMO → LUMO+1 |

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key frontier molecular orbitals involved in these transitions. mdpi.com The energy gap between the HOMO and LUMO is a critical factor determining the electronic properties and the position of the primary absorption band. nanobioletters.com For nitro-substituted quinolines, the charge distribution is significantly affected by the electron-withdrawing nitro group, which can influence the electronic transitions. nih.gov Computational studies on similar quinoline derivatives have demonstrated the utility of these methods in correlating theoretical predictions with experimental observations. dergipark.org.trresearchgate.net

Derivatization and Synthetic Applications of 2,4 Dichloro 6 Ethoxy 3 Nitroquinoline

Synthesis of Novel Quinoline (B57606) Derivatives from the Dichloro-ethoxy-nitro Scaffold

The reactivity of the 2,4-dichloro-6-ethoxy-3-nitroquinoline core allows for the synthesis of a multitude of new quinoline derivatives through selective functionalization. The two chlorine atoms are particularly susceptible to nucleophilic substitution, while the nitro and ethoxy groups offer further opportunities for chemical transformation.

The chlorine atoms at the C2 and C4 positions of the quinoline ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring and the adjacent nitro group. This high reactivity allows for the introduction of a wide variety of functional groups by reaction with different nucleophiles.

Research on the closely related analog, 2,4-dichloro-6-methoxy-3-nitroquinoline, has demonstrated that nucleophilic substitution occurs preferentially at the C4 position. This regioselectivity is attributed to the greater activation of the C4 position by the ring nitrogen. It is well-established that in 2,4-dichloroquinolines, the C4 position is more susceptible to nucleophilic attack than the C2 position. The reaction of 2,4-dichloro-6-methoxy-3-nitroquinoline with various cyclic secondary amines, such as piperidine and imidazole, has been shown to yield the corresponding 4-substituted-2-chloro-6-methoxy-3-nitroquinoline derivatives in good yields. This selective substitution highlights the potential to introduce diverse functionalities at the C4 position while leaving the C2 chlorine available for subsequent transformations.

Based on these findings, it can be inferred that this compound would react in a similar manner with various nucleophiles, including amines, thiols, and alkoxides, to afford a range of 4-substituted-2-chloro-6-ethoxy-3-nitroquinolines. The following table details the synthesis of 2-chloro-6-methoxy-3-nitro-4-(substituted)quinolines, which serves as a predictive model for the reactivity of the ethoxy analog.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Piperidine | 2-Chloro-6-methoxy-3-nitro-4-(piperidin-1-yl)quinoline | 48 |

| 2 | Imidazole | 2-Chloro-4-(1H-imidazol-1-yl)-6-methoxy-3-nitroquinoline | 35 |

Data based on the reactions of 2,4-dichloro-6-methoxy-3-nitroquinoline.

Beyond the halogenated positions, the nitro and ethoxy groups on the quinoline ring provide additional handles for chemical modification, further expanding the diversity of accessible derivatives.

The nitro group at the C3 position can be readily reduced to an amino group using a variety of standard reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting 3-aminoquinoline derivative opens up a plethora of synthetic possibilities. The newly formed amino group can be acylated, alkylated, or used as a key functional group for the construction of fused heterocyclic rings, such as imidazo[4,5-c]quinolines or triazolo[4,5-c]quinolines.

The ethoxy group at the C6 position is generally more stable. However, under forcing acidic conditions, such as with strong acids like HBr or HI, ether cleavage can occur to yield the corresponding 6-hydroxyquinoline derivative. This phenolic hydroxyl group can then be further functionalized, for example, through O-alkylation or conversion to an ester, providing another avenue for derivatization.

Utilization as a Key Intermediate in Complex Heterocyclic Synthesis

The multifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex heterocyclic structures. The sequential and regioselective substitution of the two chlorine atoms allows for a stepwise construction of elaborate molecular architectures. For instance, after selective substitution at the C4 position, the remaining chlorine at the C2 position can be displaced by a different nucleophile. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically substituted 2,4-diaminoquinolines or derivatives bearing different heteroatoms at these positions.

Furthermore, the presence of the nitro group, which can be converted to an amino group, allows for intramolecular cyclization reactions. For example, a derivative where a nucleophile with a suitable functional group has been introduced at the C4 position could undergo cyclization with the 3-amino group to form a new fused ring system. This strategy is a common approach for the synthesis of polycyclic heteroaromatic compounds.

Design and Synthesis of Chemically Modified Analogues for Structure-Based Research

In the field of medicinal chemistry, the systematic modification of a lead compound is a crucial step in optimizing its biological activity. The this compound scaffold provides an excellent platform for the design and synthesis of a library of chemically modified analogues for structure-based research.

By varying the nucleophiles used in the substitution reactions at the C2 and C4 positions, a wide range of substituents with different electronic and steric properties can be introduced. For example, a diverse set of amines, thiols, and alcohols can be employed to probe the structure-activity relationship of a particular biological target. The modifications of the nitro and ethoxy groups, as described earlier, further contribute to the structural diversity that can be achieved. This systematic approach allows researchers to fine-tune the properties of the molecule to enhance its potency, selectivity, and pharmacokinetic profile.

Application in the Construction of Bridged or Fused Polycyclic Systems

The derivatization of this compound can also be directed towards the construction of bridged or fused polycyclic systems. The introduction of appropriate functional groups at the C2 and C4 positions can set the stage for subsequent intramolecular reactions to form new rings.

For instance, the introduction of a di-nucleophile could potentially lead to the formation of a bridged system by reacting with both the C2 and C4 positions. More commonly, derivatives of this scaffold can be used to build fused polycyclic systems. By introducing a substituent at the C4 position that contains a reactive site, an intramolecular cyclization can be triggered to form a new ring fused to the quinoline core. For example, a substituent with a terminal alkyne or alkene could undergo a transition-metal-catalyzed cyclization. The versatility of the quinoline core, with its multiple reaction sites, makes it a powerful tool for the synthesis of complex, multi-ring structures with potential applications in materials science and medicinal chemistry.

Mechanistic Insights into Reactions Involving 2,4 Dichloro 6 Ethoxy 3 Nitroquinoline

Elucidation of Detailed Reaction Pathways for Chemical Transformations

Detailed pathways for the substitution of the chloro groups by various nucleophiles have not been specifically mapped for this compound. The regioselectivity of such substitutions—whether a nucleophile would preferentially attack the C2 or C4 position—would depend on a combination of electronic and steric factors, which have not been experimentally determined or computationally modeled for this particular arrangement of substituents.

Kinetic and Thermodynamic Considerations in Quinoline (B57606) Functionalization

There is a lack of published data concerning the kinetic rates and thermodynamic favorability of reactions involving 2,4-Dichloro-6-ethoxy-3-nitroquinoline. Such studies are crucial for understanding the reaction feasibility, optimizing reaction conditions, and determining the relative stability of reactants, intermediates, and products.

Role of Substituent Effects (Electronic and Steric) on Reaction Selectivity and Efficiency

While general principles of substituent effects can be applied, the specific interplay between the activating nitro group, the deactivating (by induction) but donating (by resonance) ethoxy group, and the two displaceable chloro groups has not been quantitatively or qualitatively described in the literature for this molecule. The electronic influence of the 6-ethoxy group and the steric hindrance it might impose on the approach of nucleophiles are critical factors that remain uninvestigated.

Investigation of Reaction Intermediates and Transition States

The structures and energies of key intermediates, such as Meisenheimer complexes, and the corresponding transition states for nucleophilic substitution reactions of this compound have not been reported. Spectroscopic or computational studies that could provide insight into these transient species are absent from the available scientific literature.

Advanced Methodologies in Quinoline Chemistry Relevant to 2,4 Dichloro 6 Ethoxy 3 Nitroquinoline

Microwave-Assisted Synthesis and Flow Chemistry Techniques for Enhanced Reaction Efficiency

Modern synthetic chemistry has increasingly adopted technologies like microwave-assisted synthesis and continuous flow chemistry to overcome the limitations of traditional methods, such as long reaction times and low yields. nih.govnumberanalytics.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a green and efficient technique for preparing heterocyclic compounds, including quinolines. eurekaselect.combenthamdirect.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times—from hours to mere minutes—and an improvement in product yields. proquest.comresearchgate.net For the synthesis of a polysubstituted quinoline (B57606) like 2,4-dichloro-6-ethoxy-3-nitroquinoline, microwave-assisted approaches, such as a modified Friedländer synthesis, can offer substantial advantages over conventional heating. proquest.com The use of neat acetic acid as both a solvent and catalyst under microwave irradiation at elevated temperatures (e.g., 160 °C) has been shown to construct the quinoline scaffold in as little as 5 minutes with excellent yields. proquest.com This efficiency is a marked improvement over traditional methods that may require several days and produce very poor yields. proquest.com

Flow Chemistry Techniques: Continuous flow chemistry provides a powerful alternative for the synthesis of quinolines, offering enhanced scalability, reproducibility, and safety, particularly for reactions that are difficult to control in batch processes. numberanalytics.comucd.ie In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. acs.org Photochemical methods in continuous flow have been successfully developed for generating a variety of substituted quinolines. researchgate.netvapourtec.com For instance, a process involving alkene isomerization and a cyclocondensation cascade can produce quinolines with throughputs greater than one gram per hour. ucd.ievapourtec.com Such a system could be adapted for the synthesis of precursors to this compound, enabling safer handling of potentially hazardous reagents and facilitating a more streamlined, scalable production process. numberanalytics.comucd.ie

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days proquest.com | Minutes proquest.comresearchgate.net | Minutes to hours acs.org |

| Yield | Often low to moderate proquest.com | Generally high to excellent eurekaselect.comproquest.com | High, with potential for large scale ucd.ie |

| Scalability | Limited | Batch-size dependent | High, suitable for industrial production numberanalytics.com |

| Energy Efficiency | Low | High (targeted heating) | Moderate to High |

| Safety | Standard laboratory risks | Risks of high pressure/superheating | Enhanced safety, better heat dissipation ucd.ie |

Principles of Green Chemistry in the Synthesis and Modification of Quinoline Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the context of synthesizing complex molecules like this compound, these principles are crucial for developing sustainable and environmentally benign methodologies. nih.govijpsjournal.com

Key green chemistry approaches applicable to quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or acetic acid. acs.org For example, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids has been reported with excellent yields in water. acs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation, which provides targeted heating and significantly reduces energy consumption compared to conventional methods. eurekaselect.combenthamdirect.com

Catalysis: Utilizing catalysts, particularly recyclable nanocatalysts, to improve reaction efficiency and reduce waste. acs.org These catalysts can replace stoichiometric reagents, minimizing side products and simplifying purification processes. researchgate.netacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. One-pot, multi-component reactions are a prime example of this principle in action for quinoline synthesis. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent where possible, which simplifies workup, reduces waste, and lowers environmental impact. benthamdirect.comacs.org

The application of these principles not only addresses environmental concerns but also often leads to economic benefits through higher yields, reduced energy costs, and simplified procedures. nih.govacs.org

Advanced Spectroscopic and Diffraction Techniques for Detailed Structural Elucidation of Novel Derivatives

The unambiguous confirmation of the chemical structure of a novel, highly substituted compound like this compound is paramount. A combination of advanced spectroscopic and diffraction methods is essential for this purpose. researchgate.netjchps.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for mapping the carbon-hydrogen framework of the molecule. researchgate.netmdpi.com These techniques allow for the precise assignment of protons and carbons, confirming the substitution pattern on the quinoline ring and the structure of the ethoxy and nitro groups. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which is used to determine its elemental composition. mdpi.com Fragmentation patterns observed in techniques like EI-MS can offer further structural clues. researchgate.net

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. researchgate.net Characteristic absorption bands for the C-Cl, C-O (ethoxy), and NO₂ (nitro) groups, as well as vibrations from the quinoline core, can be identified. researchgate.net

Photoemission Spectroscopy: Valence and core level photoemission spectroscopy, aided by theoretical calculations, can provide a detailed analysis of the electronic structure of quinoline derivatives. bohrium.com

Diffraction Techniques:

Table 2: Spectroscopic and Diffraction Techniques for Structural Elucidation

| Technique | Information Provided | Application to Target Compound |

|---|---|---|

| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment of nuclei researchgate.net | Confirms positions of ethoxy, nitro, and chloro groups. |

| 2D NMR (COSY, HMBC) | Connectivity between atoms (H-H, C-H) mdpi.com | Establishes the precise substitution pattern on the quinoline core. |

| High-Resolution MS | Exact mass and elemental composition mdpi.com | Confirms the molecular formula C₁₁H₈Cl₂N₂O₃. |

| FT-IR/Raman | Presence of functional groups researchgate.net | Identifies characteristic vibrations for C-Cl, C-O, and NO₂. |

| X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles chemmethod.comnih.gov | Provides definitive, unambiguous structural proof. |

Chromatography and Separation Methodologies for Complex Reaction Mixtures

The synthesis of polysubstituted quinolines can often result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and side products. Effective purification is therefore critical.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For quinoline derivatives, reverse-phase HPLC is often employed. The development of an HPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), and detector wavelength. google.com For certain quinoline compounds, such as hydroxyquinolines which can chelate metals, it is crucial to use a metal-free system to achieve successful separation. nih.gov

Centrifugal Partition Chromatography (CPC): CPC is a preparative liquid-liquid chromatographic technique that operates without a solid support, making it ideal for separating complex mixtures without the risk of irreversible adsorption. ird.fr It is particularly useful for separating compounds with similar structures, such as a series of homologous quinolines. ird.fr By selecting an appropriate biphasic solvent system and employing a gradient elution, CPC can be used to purify multigram quantities of the target compound from a crude reaction mixture. ird.fr

Gas Chromatography (GC): For volatile and thermally stable compounds, gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful analytical tool. It can be used to analyze reaction mixtures containing quinoline and related compounds to determine purity and identify byproducts. google.com

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-6-ethoxy-3-nitroquinoline?

Answer: The synthesis typically involves sequential functionalization of the quinoline core. For example:

- Chlorination: Direct chlorination at positions 2 and 4 using reagents like POCl₃ or SOCl₂ under reflux conditions .

- Ethoxylation: Nucleophilic substitution at position 6 with ethoxide (e.g., NaOEt in ethanol) .

- Nitration: Controlled nitration at position 3 using HNO₃/H₂SO₄ at low temperatures to avoid over-oxidation .

Key considerations: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can spectroscopic methods distinguish positional isomers in nitroquinoline derivatives?

Answer:

- ¹H NMR: Ethoxy (-OCH₂CH₃) protons at position 6 show a triplet (~1.3 ppm) and quartet (~4.0 ppm). Nitro groups at position 3 deshield adjacent protons, shifting aromatic protons to δ 8.5–9.0 ppm .

- ¹³C NMR: Nitro groups cause significant deshielding (~150 ppm for C-NO₂). Ethoxy carbons appear at ~60 ppm (C-O) and ~15 ppm (CH₃) .

- IR: Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1340 cm⁻¹ confirm nitration .

Q. What solvent systems are ideal for recrystallizing this compound?

Answer:

- Use mixed solvents like ethanol/water or dichloromethane/hexane for high-purity crystals.

- Caution: Avoid protic solvents at high temperatures due to potential hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can computational chemistry predict reactivity trends in nitroquinoline derivatives?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron density maps. The nitro group at position 3 is electron-withdrawing, directing electrophilic attacks to positions 5 or 8 .

- Reaction Path Search: Tools like GRRM or AFIR can identify intermediates in nitration or chlorination pathways .

- Example: A study on ethyl 4-chloro-6-methoxyquinoline-3-carboxylate showed that methoxy groups enhance regioselectivity in nitration .

Q. How to resolve contradictions in biological activity data for nitroquinoline derivatives?

Answer:

- Control Experiments: Verify purity via HPLC and elemental analysis. Impurities like 4-chloro-6-ethoxy-3-nitroquinoline isomers may skew results .

- Structure-Activity Relationship (SAR): Compare activity across derivatives with systematic substitutions (e.g., replacing ethoxy with methoxy) .

- Mechanistic Studies: Use fluorescence quenching or molecular docking to confirm target binding .

Q. What advanced characterization techniques validate crystal structures of nitroquinoline derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths and angles. For example, SCXRD of ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate confirmed a planar quinoline core with dihedral angles <5° .

- Powder XRD: Detects polymorphs. A study on ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate revealed two distinct crystalline phases .

Q. How to design experiments for studying substituent effects on quinoline photostability?

Answer:

- UV-Vis Spectroscopy: Track absorbance changes under controlled light exposure. Nitro groups reduce photostability due to radical formation .

- Accelerated Aging Tests: Expose derivatives to UV light (λ = 254–365 nm) and monitor decomposition via LC-MS .

- Comparative Analysis: Ethoxy groups at position 6 enhance stability compared to methoxy analogs .

Q. What methodologies optimize reaction yields in multi-step quinoline syntheses?

Answer:

- DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst loading). For ethyl 4-chloro-6-ethylquinoline-3-carboxylate, optimal chlorination occurred at 110°C with 1.2 eq POCl₃ .

- Flow Chemistry: Continuous reactors improve heat/mass transfer in nitration steps, reducing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.